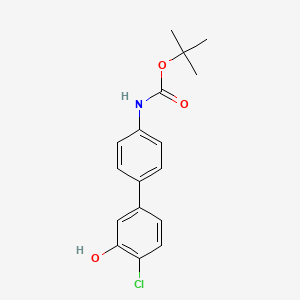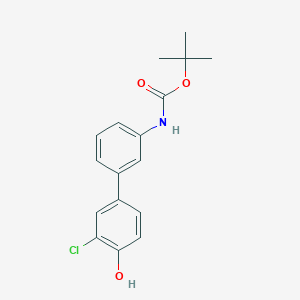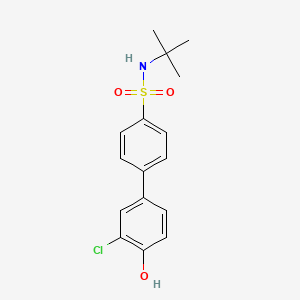
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (5-BSCP) is an organic compound used as a reagent in organic synthesis. It is a derivative of phenol and is widely used in the pharmaceutical, agricultural, and food industries. 5-BSCP is commonly used in the synthesis of various organic compounds, such as drugs, agricultural chemicals, and food additives. The compound is also used in the production of dyes and other chemicals.
作用机制
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed to involve the formation of a sulfonium ion intermediate. This intermediate then undergoes a substitution reaction with the 2-chlorophenol, resulting in the formation of the desired product, 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not well understood. However, it is believed that the compound has a low toxicity and does not cause any adverse effects. It is important to note that 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% should not be ingested or inhaled, as it may cause irritation to the skin, eyes, and respiratory tract.
实验室实验的优点和局限性
The main advantage of using 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in laboratory experiments is its low cost and ease of use. The compound is widely available and can be easily synthesized in a laboratory setting. Furthermore, the compound is non-toxic and does not cause any adverse effects. The main limitation of using 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in laboratory experiments is its limited solubility in water. As a result, it is important to use an appropriate solvent to ensure that the compound is properly dissolved.
未来方向
There are several potential future directions for the use of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in scientific research. First, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the synthesis of new drugs and other organic compounds. Finally, the compound could be used in the development of new dyes and other chemicals.
合成方法
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is synthesized through the reaction of 4-t-butylsulfonylphenol and 2-chlorophenol in an aqueous medium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds at a temperature of 50-80°C, and the reaction time is typically 2-6 hours. The reaction yields 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in a 95% yield.
科学研究应用
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as drugs and agricultural chemicals. It has also been used as a catalyst in the synthesis of dyes and other chemicals. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in the study of enzyme catalysis and in the synthesis of bioactive compounds.
属性
IUPAC Name |
N-tert-butyl-4-(4-chloro-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-7-4-11(5-8-13)12-6-9-14(17)15(19)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGDHVVZUOMGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)




![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)



![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

